Product packaging for B-Mlvp(Cat. No.:CAS No. 130154-83-5)

B-Mlvp

Cat. No.: B157103
CAS No.: 130154-83-5
M. Wt: 1267.5 g/mol
InChI Key: HTQZCIRBYLPLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

B-Mlvp is a high-purity chemical reagent designed for in vitro research applications. It is provided as a stable, lyophilized powder and is characterized for identity and purity using advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. This product is intended for use by qualified researchers in laboratory settings for purposes such as assay development, receptor binding studies, and investigating molecular mechanisms of action. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information presented is for educational purposes within the scientific community. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H78N14O14S3 B157103 B-Mlvp CAS No. 130154-83-5

Properties

CAS No.

130154-83-5

Molecular Formula

C56H78N14O14S3

Molecular Weight

1267.5 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H78N14O14S3/c57-43(72)20-19-35-50(78)66-38(27-44(58)73)53(81)67-40(30-87-86-24-21-47(76)62-36(26-32-15-17-33(71)18-16-32)51(79)65-37(52(80)63-35)25-31-9-2-1-3-10-31)55(83)70-23-8-12-41(70)54(82)64-34(49(77)61-28-45(59)74)11-6-7-22-60-46(75)14-5-4-13-42-48-39(29-85-42)68-56(84)69-48/h1-3,9-10,15-18,34-42,48,71H,4-8,11-14,19-30H2,(H2,57,72)(H2,58,73)(H2,59,74)(H,60,75)(H,61,77)(H,62,76)(H,63,80)(H,64,82)(H,65,79)(H,66,78)(H,67,81)(H2,68,69,84)

InChI Key

HTQZCIRBYLPLOK-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N

sequence

CYFQNCPXG

Synonyms

1-(2-mercapto)propionic acid-8-(Lys-N(6)-biotin)vasopressin
B-MLVP
vasopressin, ((2-mercapto)propionic acid)(1)-(Lys-N(6)-biotin)(8)-
vasopressin, ((2-mercapto)propionic acid)(1)-(lysine-N(6)-biotin)(8)-

Origin of Product

United States

Sophisticated Synthetic Methodologies for B Mlvp and Its Analogs

Advanced Coupling Strategies for Biotinylation of Peptide Scaffolds (e.g., [1-(2-mercapto)propionic acid] 8-(lysine) VP)

The synthesis of B-Mlvp involves the specific attachment of a biotin (B1667282) molecule to a peptide scaffold, namely [1-(2-mercapto)propionic acid] 8-(lysine) VP (MLVP). nih.gov This biotinylation step is a crucial coupling reaction that requires careful control to ensure regioselectivity and high yield.

Optimized Solid-Phase Peptide Synthesis Approaches for this compound Precursors

Solid-phase peptide synthesis (SPPS) is a widely used technique for the synthesis of peptide chains, including precursors like MLVP. bachem.com SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. bachem.com This method simplifies purification as excess reagents and soluble by-products can be removed by simple filtration. bachem.com

Optimized SPPS approaches for this compound precursors would focus on selecting appropriate resins and protecting group strategies (e.g., Fmoc or Boc chemistry) to ensure efficient coupling and minimal side reactions during the assembly of the peptide sequence [1-(2-mercapto)propionic acid] 8-(lysine) VP. bachem.com The choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency at each step. bachem.com

Chemo- and Regioselective Solution-Phase Derivatization for Biotin Conjugation

Following the synthesis of the peptide scaffold, the biotinylation of this compound is typically achieved through a solution-phase derivatization step. nih.gov This involves coupling biotin to the epsilon amine group of the lysine (B10760008) residue at position 8 of the MLVP peptide. nih.gov

Chemo- and regioselectivity are paramount in this step to ensure that biotin is specifically attached to the desired lysine residue without reacting with other functional groups in the peptide or solvent. Activated forms of biotin, such as biotin succinimidyl ester (NHS ester), are commonly used for this type of conjugation due to their reactivity with primary amines under controlled conditions. aatbio.comsigmaaldrich.cn The reaction is typically carried out in a suitable solvent system at a controlled pH to favor the reaction with the lysine side chain amine. aatbio.com

The synthesis of this compound has been reported by coupling biotin to the epsilon amine of the lysine residue in [1-(2-mercapto) propionic acid] 8-(lysine) VP (MLVP). nih.gov

Downstream Processing and High-Resolution Purification Techniques for this compound

After the synthesis and biotinylation steps, downstream processing and high-resolution purification are essential to isolate the desired this compound conjugate from unreacted starting materials, side products, and impurities.

Chromatographic Separations for Bioconjugate Purity (e.g., Advanced HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification of peptides and bioconjugates like this compound. researchgate.netsinobiological.com Reversed-phase HPLC is frequently employed due to its versatility in separating compounds based on their hydrophobicity. researchgate.net

Advanced HPLC methods for this compound purification would involve optimizing parameters such as stationary phase chemistry (e.g., C18 or C8 columns), mobile phase composition (typically a gradient of water and an organic solvent like acetonitrile, often with acidic modifiers), flow rate, and detection wavelengths. researchgate.netthermofisher.com This allows for the separation of this compound from truncated peptides, incomplete biotinylation products, and other impurities, ensuring high purity of the final compound. researchgate.net HPLC has been used for the purification of this compound. nih.gov

Preparative Mass Spectrometry for Targeted this compound Isolation

Preparative mass spectrometry can be a powerful technique for the targeted isolation of this compound, especially for complex mixtures or when very high purity is required. rsc.org This technique utilizes the mass-to-charge ratio of ions to separate and collect the desired molecule. nih.gov

Soft-landing preparative mass spectrometry, for instance, allows for the isolation and deposition of intact ions while preserving their structural integrity. rsc.org While more specialized than HPLC, preparative mass spectrometry can provide a high degree of selectivity for isolating this compound based on its specific mass, effectively separating it from components with even very similar chromatographic properties but different masses. nih.gov The structure of HPLC purified this compound was confirmed by fast atom bombardment mass spectrometry. nih.gov

Scalable Synthesis and Process Optimization for this compound Production

Developing a scalable synthesis for this compound is crucial for producing larger quantities of the compound for research or potential applications. Scalable synthesis involves adapting laboratory-scale procedures to larger scales while maintaining efficiency, purity, and cost-effectiveness. rsc.orgrsc.org

Process optimization for this compound production would encompass several aspects:

Reaction Condition Optimization: Adjusting reactant concentrations, temperatures, reaction times, and solvent volumes to maximize yield and minimize side products at a larger scale.

Efficient Coupling Strategies: Implementing coupling methods that are robust and efficient for larger quantities of peptide and biotin.

Streamlined Purification: Developing purification protocols that can handle larger sample loads while maintaining resolution and recovery, potentially involving larger-scale chromatographic columns or alternative separation techniques. researchgate.net

Minimizing Waste: Optimizing solvent usage and exploring greener chemistry approaches where possible. rsc.orgresearchgate.net

Process Control and Monitoring: Implementing in-process controls to monitor reaction progress and product purity throughout the synthesis and purification steps.

Scalable synthesis and optimization are critical for transitioning from laboratory-scale preparation to potentially larger production of this compound, ensuring consistent quality and availability of the compound. researchgate.netnih.gov

Strategies for Multi-Milligram Scale this compound Synthesis

The synthesis of this compound, the biotinylated vasopressin analog, was achieved through the coupling of biotin to the epsilon amine of the lysine residue within the precursor analog, [1-(2-mercapto) propionic acid] 8-(lysine) VP (MLVP). wikipedia.org This coupling reaction is a key step in incorporating the biotin moiety onto the peptide structure. Following the coupling, the resulting this compound was purified using high-performance liquid chromatography (HPLC). wikipedia.org The structure of the purified this compound was subsequently confirmed through fast atom bombardment mass spectrometry. wikipedia.org

While the described method outlines the chemical transformation and purification steps, specific details regarding strategies optimized for multi-milligram scale production of this particular this compound analog are not extensively detailed in the available information. Achieving synthesis at a multi-milligram scale typically necessitates careful consideration of reaction conditions, reagent stoichiometry, purification efficiency, and potential for scaling up each synthetic step while maintaining product yield and purity.

Automation and High-Throughput Synthesis Considerations for this compound Library Generation

The provided information on the synthesis of the biotinylated vasopressin analog this compound does not include details on the application of automation or high-throughput synthesis techniques specifically for generating libraries of this compound or its analogs.

Generally, the generation of compound libraries, including peptide analogs, can benefit from automated and high-throughput synthesis approaches. These methodologies often involve the use of automated synthesizers and parallel synthesis techniques to rapidly produce a range of related compounds. Considerations for implementing such approaches would include the development of solid-phase synthesis strategies, if applicable, or optimizing solution-phase reactions for automated liquid handling and purification systems. High-throughput synthesis platforms can facilitate the rapid exploration of structural variations around the this compound core, potentially leading to the identification of analogs with modified or enhanced properties. However, the specific application of these techniques to the synthesis of this compound as described is not detailed in the consulted literature.

Based on the conducted searches, there is no publicly available information that identifies "this compound" as a specific chemical compound with published analytical characterization data using techniques such as NMR, FTIR, Raman, UV-Vis, Fluorescence, HRMS, or MS/MS. The search results mentioning "this compound" or similar terms appear in contexts unrelated to chemical compounds and their structural or purity analysis (e.g., biological terms, computational protocols, financial documents).

Therefore, it is not possible to generate an article focusing solely on the advanced analytical characterization techniques for the chemical compound "this compound" as requested by the provided outline. The lack of specific data and research findings for this compound using these methods prevents the creation of a thorough, informative, and scientifically accurate article adhering strictly to the specified sections and subsections.

Furthermore, a PubChem CID for a chemical compound named "this compound" could not be located in the search results.

Without specific scientific literature or database entries detailing the chemical properties and analytical characterization of "this compound", fulfilling the request to describe its analysis by the listed spectroscopic and mass spectrometric methods is not feasible.

Advanced Analytical Characterization Techniques for B Mlvp

Mass Spectrometric Approaches for B-Mlvp Molecular Identity and Purity Assessment

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational and Isomeric Differentiation of this compound

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful hyphenated technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio (m/z) as in traditional MS. This provides an additional dimension of separation, offering enhanced capabilities for the analysis of complex mixtures and the differentiation of closely related compounds. For a compound like this compound, IMS-MS could potentially be used to differentiate between conformational isomers, which have the same chemical formula and connectivity but differ in their three-dimensional arrangement. It can also aid in distinguishing structural isomers, which have the same chemical formula but different connectivity, especially if they exhibit different collision cross-sections (CCS) in the drift gas. The CCS value, determined by IMS, is a physical property related to the ion's shape and size, providing valuable information for structural characterization and confirmation. While the specific application of IMS-MS for conformational and isomeric differentiation of this compound was not found in the conducted searches, the technique holds significant potential for such analyses by providing orthogonal separation to MS and yielding CCS data.

Chromatographic Techniques for this compound Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of components within a mixture. For a compound like this compound, chromatography is crucial for isolating it from synthesis byproducts, impurities, or biological matrices. The choice of chromatographic method depends on the physical and chemical properties of this compound, such as polarity, molecular weight, and stability. Liquid chromatography (LC) is particularly well-suited for the analysis of non-volatile or thermally labile compounds, which might include this compound.

Advanced Liquid Chromatography (LC) Modes for this compound (e.g., UPLC, 2D-LC)

Advanced LC modes offer enhanced separation power, speed, and sensitivity compared to traditional HPLC. Ultra-High Performance Liquid Chromatography (UPLC), which utilizes smaller particle size stationary phases and higher pressures, can provide significantly improved resolution, peak capacity, and reduced run times for the analysis of this compound. This is particularly advantageous for complex samples or high-throughput analysis. Two-Dimensional Liquid Chromatography (2D-LC) involves coupling two separation columns with different separation mechanisms. This technique can dramatically increase peak capacity, making it suitable for the analysis of highly complex samples containing this compound and numerous other components. By employing different stationary phase chemistries in the two dimensions, compounds that are not fully resolved in the first dimension may be separated in the second, leading to a more comprehensive analysis. Specific applications of UPLC or 2D-LC for this compound were not identified in the search results, but these techniques represent state-of-the-art approaches for achieving high-resolution separation and analysis of chemical compounds.

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic or spectrometric detectors. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the comprehensive analysis of this compound. LC-MS couples LC separation with MS detection, allowing for the determination of the molecular weight of eluting compounds. LC-MS/MS goes further by employing fragmentation of the parent ion and analysis of the resulting fragment ions, providing highly specific structural information that can confirm the identity of this compound and help elucidate its structure. This is particularly valuable for trace analysis or when analyzing samples containing isobaric interferences. While specific LC-MS/MS data for this compound was not found, this technique is routinely applied in analytical chemistry for the unambiguous identification and quantification of target compounds in various matrices.

Rational Derivatization Strategies for Enhanced this compound Detectability and Selectivity

Derivatization involves chemically modifying a compound to improve its analytical properties, such as detectability, volatility, or selectivity during chromatographic separation. For this compound, derivatization strategies could be employed to enhance its signal in detectors that it might otherwise respond poorly to, or to introduce functional groups that facilitate separation or detection. The design of a derivatization strategy is rational, meaning it is based on the chemical structure and functionalities of this compound and the requirements of the chosen analytical technique.

Pre-column and Post-column Derivatization Techniques Applied to this compound

Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. Pre-column derivatization is carried out on the sample before injection into the chromatograph. This can improve chromatographic separation by altering the polarity or interaction of this compound with the stationary phase. It can also enhance detection if the derivative has a stronger response to the detector (e.g., UV-Vis, fluorescence). Post-column derivatization involves reacting the eluting compound with a reagent after it exits the chromatographic column but before it enters the detector. This is often used when the compound itself does not have a chromophore or fluorophore but its derivative does, allowing for detection without affecting the chromatographic separation. The specific application of pre- or post-column derivatization for this compound was not detailed in the search results, but these are established techniques applicable to compounds requiring enhanced detection or separation characteristics.

Design Principles of Derivatization Reagents for this compound Functionalities

The design of derivatization reagents for this compound would be guided by the specific functional groups present in the this compound molecule. Reagents are chosen to react selectively with these functionalities to form a stable derivative with desired analytical properties. For example, if this compound contains amine or hydroxyl groups, reagents that react with these functionalities to form chromophoric or fluorogenic derivatives could be employed to enhance UV or fluorescence detection. If the goal is to improve MS detectability, reagents that introduce charged or easily ionizable groups could be used. The reaction conditions (temperature, time, reagent concentration) must be optimized to ensure complete and reproducible derivatization without causing degradation or side reactions of this compound. While specific derivatization reagent design principles for this compound were not found, the general principles involve targeting reactive functional groups to impart desired analytical characteristics to the molecule.

Molecular Mechanisms and Ligand Receptor Interactions of B Mlvp

Elucidation of Vasopressin Receptor Binding Dynamics with B-Mlvp

Studies employing this compound have aimed to characterize its interaction with vasopressin receptors, focusing on its affinity and selectivity. The compound effectively competes for arginine vasopressin (AVP) binding sites, indicating its ability to interact with the same receptor populations as the endogenous hormone. wikidata.org This competitive binding profile is crucial for understanding the potential pharmacological properties of this compound as a vasopressin analog.

Quantitative Receptor Binding Assays for this compound Affinity and Selectivity

Quantitative receptor binding assays, specifically competition binding assays, have been performed to determine the affinity of this compound for vasopressin receptors. These studies involve measuring the ability of this compound to displace radiolabeled AVP from its binding sites in target tissues or cells. In canine renal plasma membranes, this compound demonstrated effective competition for AVP binding sites. wikidata.org Similar results were observed on the surface of LLC-PK1 kidney cells. wikidata.org The dissociation constant (Kd) is a key parameter derived from these assays, reflecting the affinity of the ligand for the receptor. Lower Kd values indicate higher affinity binding.

The following table summarizes the dissociation constants determined for this compound in different experimental systems:

SystemLigandBinding SiteKd (nM)Reference
Canine Renal Plasma MembranesThis compoundArginine Vasopressin (AVP)15 wikidata.org
LLC-PK1 Kidney Cells (surface)This compoundArginine Vasopressin (AVP)202 wikidata.org

Note: This is a static table based on the provided text. Interactive features are not supported.

The difference in Kd values between renal plasma membranes and intact LLC-PK1 cells may suggest variations in receptor environment, density, or accessibility between membrane preparations and live cells.

Selectivity of this compound for different vasopressin receptor subtypes (e.g., V1a, V1b, V2) is typically assessed by competing its binding against selective agonists or antagonists for each subtype. While the provided information confirms competition for AVP binding sites, suggesting interaction with receptors that bind AVP, further detailed selectivity profiling across all vasopressin receptor subtypes with specific ligands would be required for a complete understanding of its binding profile. Vasopressin receptors are known to include V1a, V1b, and V2 subtypes, coupled to different signaling pathways. wikipedia.orgfishersci.ch V1 receptors are primarily coupled to Gq proteins, while V2 receptors are coupled to Gs proteins. wikipedia.orgfishersci.ch

Kinetic and Equilibrium Binding Studies of this compound Interactions

Kinetic and equilibrium binding studies provide insights into the rates of association and dissociation of a ligand with its receptor, as well as the equilibrium binding affinity (represented by the Kd). The competition binding assays described for this compound are a form of equilibrium binding study, yielding Kd values under steady-state conditions where binding has reached equilibrium. wikidata.org

This compound Modulation of Intracellular Signaling Cascades

Agonist binding to vasopressin receptors triggers intracellular signaling cascades, the nature of which depends on the specific receptor subtype. Given that this compound competes for AVP binding sites and acts as an agonist, its interaction with the receptor leads to the activation of downstream signaling events. wikidata.org

Mechanisms of Adenylate Cyclase Activation and Cyclic AMP Production by this compound

A key finding regarding the biological activity of this compound is its ability to stimulate adenylate cyclase activity and elevate intracellular levels of 3',5'-cyclic AMP (cAMP). wikidata.org This effect is similar to that observed with AVP in renal tissue, indicating that this compound functions as an agonist of vasopressin action in this context. wikidata.org

Adenylate cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cAMP, a crucial second messenger involved in numerous cellular processes. uni.lu Vasopressin V2 receptors are Gs protein-coupled receptors, and activation of V2 receptors leads to the stimulation of Gs proteins, which in turn activate adenylate cyclase, increasing cAMP production. wikipedia.orguni.luwikipedia.org The observation that this compound stimulates adenylate cyclase and increases cAMP strongly suggests that it is acting, at least in part, through V2 vasopressin receptors, consistent with its agonist activity in renal tissue where V2 receptors are predominantly involved in mediating the antidiuretic effect of AVP. wikidata.orgwikipedia.org

The mechanism involves the binding of this compound to the receptor, inducing a conformational change that facilitates the interaction with and activation of the associated Gs protein. The activated Gs alpha subunit then dissociates and directly stimulates adenylate cyclase, leading to increased synthesis of cAMP. uni.luguidetopharmacology.org

Interrogation of Downstream Signaling Pathways Influenced by this compound

The increase in intracellular cAMP levels induced by this compound activates downstream signaling pathways mediated by cAMP. The primary downstream effector of cAMP in many cell types is Protein Kinase A (PKA), which is activated by binding of cAMP. Activated PKA then phosphorylates a variety of target proteins, altering their activity and ultimately leading to specific cellular responses.

In renal collecting duct principal cells, the V2 receptor-mediated increase in cAMP and subsequent PKA activation leads to the insertion of aquaporin-2 water channels into the apical membrane, increasing water reabsorption. wikipedia.org While the provided information specifically mentions adenylate cyclase activation and cAMP elevation by this compound wikidata.org, it is highly probable that the downstream effects involve the canonical cAMP-PKA pathway, leading to cellular responses characteristic of vasopressin action in renal tissue.

Other signaling pathways can be influenced by GPCR activation, including MAPK and PI3K-Akt pathways, and pathways involving changes in intracellular calcium. wikidoc.orgdsmz.de However, the direct evidence presented for this compound specifically points to the adenylate cyclase/cAMP pathway as a primary mechanism of action. wikidata.org Further research would be needed to definitively determine if this compound also modulates other signaling cascades via interaction with different vasopressin receptor subtypes or through alternative mechanisms.

Structural Basis of this compound Recognition and Agonism

The structural basis for ligand recognition and receptor activation involves the specific interactions between the chemical structure of the ligand and the binding pocket of the receptor. This compound is a modified peptide analog of vasopressin, specifically [1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VP. wikidata.org This means it is based on the vasopressin peptide sequence but has modifications at position 1 (replacement of the N-terminal cysteine with 1-(2-mercapto) propionic acid, forming a disulfide bond with Cys6) and position 8 (lysine with a biotin (B1667282) group attached to its epsilon-amine). wikidata.org

The structure of native arginine vasopressin (AVP) bound to the human V2 vasopressin receptor (V2R) in complex with the stimulatory G protein (Gs) has been determined using cryo-electron microscopy. wikipedia.org This structure provides valuable insights into how vasopressin peptides interact with the V2 receptor. AVP occupies an orthosteric binding pocket within the transmembrane domain bundle of the receptor. wikipedia.org The cyclic portion of AVP, formed by the disulfide bond, inserts deeply into the receptor core, while the C-terminus extends towards the extracellular loops. wikipedia.org

Given that this compound effectively competes with AVP for binding sites and acts as an agonist, it is expected to interact with a similar binding pocket on vasopressin receptors, likely the V2 receptor based on its effect on adenylate cyclase. wikidata.org The modifications in this compound, particularly the biotin moiety at position 8, would influence its precise orientation and interactions within the binding pocket compared to native AVP. The biotin group is relatively bulky and polar, and its presence at position 8 (which corresponds to arginine in AVP, a residue involved in interactions with the receptor) would likely alter the specific contact points and binding energy.

The agonistic activity of this compound suggests that its binding induces a conformational change in the receptor similar to that caused by AVP, leading to the activation of the associated G protein (Gs in the case of V2R). wikidata.orguni.luwikipedia.org The structural details of how the biotinylated lysine (B10760008) at position 8 and the modification at position 1 in this compound specifically interact with residues in the vasopressin receptor binding pocket to induce this activating conformation would require dedicated structural studies of the this compound-receptor complex. However, by analogy with the AVP-V2R structure, it can be inferred that key interactions involve residues within the transmembrane helices and extracellular loops that form the orthosteric binding site.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements based on the current search results.

Furthermore, a PubChem CID for the compound "this compound" could not be found through the searches.

Without specific scientific literature detailing the interaction of this compound with a receptor, including data from site-directed mutagenesis experiments or analyses of molecular determinants for its activity and specificity, the requested sections of the article cannot be populated with factual information.

Computational Chemistry Investigations of B Mlvp

Quantum Chemical Calculations for B-Mlvp Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of molecules. These methods solve the electronic Schrödinger equation to obtain information about electron distribution, energy levels, and molecular orbitals.

Density Functional Theory (DFT) Applications to this compound Conformational Analysis and Stability

DFT is widely used for determining the lowest-energy conformers of a molecule and evaluating their relative stabilities. By exploring the potential energy surface, DFT calculations can identify various possible three-dimensional arrangements of a molecule like this compound. Analyzing the energy differences between these conformers helps understand the molecule's flexibility and the most probable shapes it will adopt. This is crucial as a molecule's conformation can significantly influence its physical, chemical, and biological properties.

If DFT studies on this compound were available, they would likely involve:

Generating initial 3D structures.

Performing conformational searches using methods like systematic search, molecular dynamics, or genetic algorithms.

Optimizing the geometry of identified conformers at a chosen level of DFT (e.g., using specific functionals and basis sets).

Calculating the relative energies and potentially free energies of the optimized conformers to determine their populations at a given temperature.

While specific data for this compound is not available from the search results, a hypothetical data table illustrating the type of output from such a study is shown below:

ConformerRelative Energy (kcal/mol)Population at 298K (%)
Conformer A0.00XX.X
Conformer BY.YYYY.Y
Conformer CZ.ZZZZ.Z

Molecular Electrostatic Potential (MEP) and Chemical Reactivity Descriptors of this compound

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule. The MEP at any point in space around a molecule indicates the electrostatic interaction energy of a positive test charge with the molecule's nuclei and electrons. This helps identify regions that are susceptible to electrophilic (negative MEP) or nucleophilic (positive MEP) attack, offering insights into potential reaction sites.

In addition to MEP, various chemical reactivity descriptors can be derived from quantum chemical calculations, such as:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play significant roles in chemical reactions. The energy of the HOMO is related to ionization potential and indicates a molecule's ability to donate electrons, while the energy of the LUMO is related to electron affinity and indicates its ability to accept electrons. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability and reactivity.

Fukui Functions: These functions describe the change in electron density at each point in a molecule when the total number of electrons is changed. They help identify the most reactive atomic sites towards nucleophilic, electrophilic, or radical attack.

If MEP and reactivity descriptor studies for this compound were conducted, they would involve calculating these properties based on the optimized molecular structure obtained from DFT. The results would typically be presented as visualized MEP surfaces and tables of descriptor values.

A hypothetical table for global reactivity descriptors of this compound could look like this:

DescriptorValue (eV)
HOMO Energy-X.XXX
LUMO Energy-Y.YYY
HOMO-LUMO GapZ.ZZZ
Hardness (η)A.AAA
Electronegativity (χ)B.BBB

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. They provide insights into the dynamic aspects of molecular interactions, conformational changes, and thermodynamic properties. When applied to ligand-receptor complexes, MD simulations can reveal how a molecule like this compound interacts with its biological target over time.

Ligand-Protein Docking and Interaction Analysis of this compound

Ligand-protein docking is a computational method used to predict the preferred binding orientation (pose) of a ligand within the binding site of a receptor. This technique helps identify potential binding sites and assess the initial interaction modes between this compound and its target receptor. Docking algorithms typically explore various poses and score them based on their complementarity to the binding site, considering factors like shape matching and intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions).

Following docking, interaction analysis is performed to identify the specific amino acid residues in the receptor that interact with this compound and the types of interactions involved. This provides a static snapshot of potential binding modes.

If docking studies for this compound were available, the findings might include:

Predicted binding poses and their scores.

Identification of key interacting residues in the receptor.

Analysis of interaction types (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).

A hypothetical data table summarizing docking results might include:

Pose Score (kcal/mol)Key Interacting ResiduesInteraction Types
-X.XXXArg YYY, Lys ZZZ, Phe AAAHydrogen bonds, Hydrophobic
-Y.YYYGlu BBB, Asp CCC, Trp DDDElectrostatic, Pi-stacking

Conformational Dynamics and Binding Free Energy Calculations for this compound in Receptor Environments

While docking provides a static view, MD simulations allow for the study of the dynamic behavior of the this compound-receptor complex in a simulated physiological environment (including solvent and ions). These simulations can reveal:

The stability of the docked pose over time.

Conformational changes in this compound and the receptor upon binding.

The flexibility of the binding site.

The network of interactions and how they evolve.

Furthermore, MD simulations can be coupled with alchemical free energy methods (e.g., Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), or more rigorous methods like thermodynamic integration or free energy perturbation) to calculate the binding free energy (ΔGbind). The binding free energy is a crucial thermodynamic quantity that determines the affinity of this compound for its receptor. A more negative ΔGbind indicates stronger binding.

If MD simulations and binding free energy calculations for this compound were performed, the results could include:

Root Mean Square Deviation (RMSD) plots showing the stability of the complex.

Analysis of specific interaction lifetimes and frequencies.

Calculated binding free energy values and their components (e.g., van der Waals, electrostatic, polar and nonpolar solvation energies).

A hypothetical table for binding free energy components might show:

ComponentEnergy (kcal/mol)
ΔEvdW-X.XXX
ΔEelec-Y.YYY
ΔGPB/GB (Polar Solvation)Z.ZZZ
ΔGSA (Nonpolar Solvation)A.AAA
ΔGbind -B.BBB

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate the structural and physicochemical properties of a series of compounds (analogs) with their biological activity. Cheminformatics involves the use of computational techniques to handle, analyze, and apply chemical information.

In the context of this compound, QSAR and cheminformatics studies on its analogs would involve:

Gathering a dataset of this compound analogs with known biological activity against a specific target.

Calculating molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.

Using statistical methods (e.g., regression analysis, machine learning) to build a model that relates the descriptors to the activity.

Validating the model's predictive power.

The resulting QSAR models can be used to:

Predict the activity of new, untested this compound analogs.

Identify the key structural features that are important for activity.

Guide the design and synthesis of novel, more potent analogs.

Cheminformatics techniques would be used throughout this process for data management, descriptor calculation, and visualization.

If QSAR studies on this compound analogs were available, the findings might include:

Identified molecular descriptors that significantly influence activity.

A QSAR equation or model.

Statistical parameters indicating the model's goodness-of-fit and predictive ability (e.g., R², Q², RMSE).

A hypothetical QSAR model for this compound analogs could be represented by an equation like:

Activity = C1 * Descriptor1 + C2 * Descriptor2 + ... + Intercept

And a hypothetical table of model statistics might show:

StatisticValue
0.YYY
0.ZZZ
RMSEA.AAA

These types of computational studies, if performed on this compound and its analogs, would provide valuable theoretical insights into its electronic structure, reactivity, receptor interactions, and the structural determinants of its activity.

Predictive Modeling for this compound Bioactivity and Functional Modulation

Predictive modeling in computational chemistry aims to forecast the biological activity or functional properties of a chemical compound based on its molecular structure and physicochemical characteristics wikipedia.orgresearchgate.net. A widely used approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which develops mathematical relationships between molecular descriptors and biological activity wikipedia.orgmdpi.com. Machine learning techniques, such as regression analyses, decision trees, random forests, neural networks, and support vector machines, are increasingly employed to build sophisticated predictive models from large datasets mdpi.comresearchgate.netnih.govresearchgate.net. These models can be used to prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process nih.govwikipedia.org.

Predictive modeling for bioactivity involves correlating structural features or molecular properties with observed biological responses, such as binding affinity to a target protein or cellular potency wikipedia.orgresearchgate.netmdpi.com. Functional modulation prediction focuses on understanding how a compound might alter the activity of a biological target or pathway. While these computational approaches are broadly applicable to chemical compounds, specific research findings detailing the predictive modeling for the bioactivity and functional modulation of this compound were not identified in the conducted literature search.

Virtual Screening and Rational Library Design for Novel this compound Derivatives

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify potential drug candidates that are likely to bind to a biological target dergipark.org.trmedchemexpress.com. VS can be broadly categorized into structure-based and ligand-based methods dergipark.org.tr. Structure-based virtual screening utilizes the three-dimensional structure of the biological target (e.g., a protein) to computationally dock molecules into the binding site and estimate their binding affinity dergipark.org.tr. Ligand-based virtual screening, conversely, relies on information from known active compounds (ligands) to identify molecules with similar chemical and physical properties, without requiring the target structure dergipark.org.tr.

Rational library design, often guided by computational methods, involves the systematic creation of a focused set of compounds (a library) with a higher probability of possessing desired properties wikipedia.org. This contrasts with traditional combinatorial chemistry, which generates large, diverse libraries. Rational design leverages insights from computational modeling, such as predicted binding modes or QSAR models, to select building blocks and synthetic routes that are likely to yield potent and selective derivatives rsc.orgwikipedia.org.

The application of virtual screening and rational library design is instrumental in discovering novel chemical entities and optimizing lead compounds. These methods facilitate the exploration of chemical space and the identification of promising scaffolds or modifications for further investigation. However, specific studies detailing the virtual screening and rational design of novel derivatives of this compound were not found in the available search results.

B Mlvp As a Chemical Biology Probe in Research

Design and Synthesis of B-Mlvp Conjugates for Specific Research Applications

This section would detail the chemical strategies employed for the design and synthesis of this compound and its conjugates. It would cover the rationale behind conjugating this compound to other molecules to achieve specific functionalities for biological investigations.

Leveraging the Biotin-Avidin System for this compound-Mediated Receptor Isolation and Visualization

This subsection would describe how the high affinity of the biotin-avidin interaction is utilized in conjunction with this compound conjugates. This could involve conjugating biotin (B1667282) to this compound or its target, followed by isolation or visualization using avidin (B1170675) or streptavidin labeled with a tag or reporter. Research findings demonstrating the effectiveness of this approach for isolating and visualizing receptors mediated by this compound would be presented here. Proximity labeling techniques leveraging biotinylation and subsequent enrichment with streptavidin are established methods for studying protein interactions and cellular localization. princeton.eduaustinpublishinggroup.comnih.govresearchgate.netnih.gov

Integration of this compound with Fluorescent Reporter Groups for Advanced Imaging and Tracking

This part would focus on the synthesis and application of this compound conjugates incorporating fluorescent dyes. It would explain how the fluorescent properties enable real-time imaging and tracking of this compound or its interacting partners within biological systems. Studies demonstrating the use of such fluorescent probes for visualizing cellular structures, tracking molecular movement, or monitoring biological processes would be included. Fluorescent reporter genes and dyes are widely used for cell imaging and tracking in various biological studies. nih.govplos.orgresearchgate.netnih.gov

In Vitro Applications of this compound Probes in Mechanistic Biology

This section would delve into the specific uses of this compound probes in in vitro biological experiments aimed at understanding underlying mechanisms.

Studying Receptor Trafficking and Internalization Mechanisms with this compound in Cell Models

This subsection would discuss how this compound is employed to investigate the dynamic processes of receptor trafficking and internalization in various cell models. Experimental approaches using this compound to track receptor movement from the cell surface into intracellular compartments and the mechanisms regulating these processes would be detailed. Research findings illustrating the insights gained into receptor dynamics through the use of this compound would be presented. Studies on receptor trafficking and internalization often utilize probes to monitor the movement of receptors within cells. nih.govnih.govresearchgate.netmdpi.com

Protein Profiling and Interaction Studies using this compound Conjugates

This part would cover the application of this compound conjugates in identifying and characterizing protein partners and interaction networks. Techniques such as affinity purification coupled with mass spectrometry, utilizing this compound conjugates as baits, would be described. Data from studies that have used this compound for protein profiling and to map protein-protein interactions would be included. Protein profiling and interaction studies are commonly performed using various chemical probes and proteomic techniques. austinpublishinggroup.comnih.govresearchgate.netnih.govoup.comoup.comresearchgate.net

Advanced Mechanistic Investigations using this compound as a Tool

This section would highlight more complex or advanced applications of this compound in unraveling intricate biological mechanisms. This could involve using this compound in conjunction with other techniques to study complex signaling pathways, cellular events, or disease processes at a mechanistic level. Examples of how this compound has contributed to deeper understanding of biological phenomena would be discussed.

Elucidation of Cellular Signaling Pathways and Crosstalk with this compound Probes

This compound has proven valuable in the elucidation of cellular signaling pathways downstream of vasopressin receptors. Research has shown that this compound effectively competes for arginine vasopressin (AVP) binding sites in canine renal plasma membranes and on the surface of LLC-PK1 kidney cells. Competition binding assays conducted with membranes and cells yielded dissociation constants of 15 nM and 202 nM, respectively.

Crucially, this compound demonstrated agonist activity similar to AVP in renal tissue. It was found to stimulate adenylate cyclase activity and elevate cellular 3',5',cyclic-AMP (cAMP) content. This indicates that this compound can activate the canonical G protein-coupled receptor signaling pathway linked to adenylate cyclase, thereby increasing intracellular cAMP levels. The ability of this compound to mimic AVP's effects on this pathway allows researchers to probe the dynamics and components of vasopressin receptor signaling and potentially its crosstalk with other cellular pathways that impinge upon adenylate cyclase or are modulated by cAMP.

Exploring Enzyme Activity Modulation and Substrate Interactions through this compound Conjugates

The application of this compound extends to exploring the modulation of enzyme activity, particularly that of adenylate cyclase. As a biotinylated conjugate of a vasopressin analog, this compound interacts with vasopressin receptors, leading to the stimulation of adenylate cyclase activity. This direct modulation of adenylate cyclase, an enzyme responsible for catalyzing the conversion of ATP to cAMP, highlights this compound's utility in studying receptor-mediated enzyme activation.

Theoretical and Conceptual Frameworks Guiding B Mlvp Research

Foundational Principles in Medicinal Chemistry and Chemical Biology

The study of B-Mlvp draws upon established concepts in understanding how chemical structures interact with biological targets and how chemical modifications can serve as tools for biological inquiry.

This compound has been investigated in the context of vasopressin receptor interactions. It functions as an agonist of vasopressin (VP) action, demonstrating the principles of ligand-receptor theory where the compound binds to a specific receptor to elicit a biological response. Studies have shown that this compound effectively competes for arginine vasopressin (AVP) binding sites in biological membranes and cells. This competitive binding is a key aspect of pharmacological models used to characterize the affinity and efficacy of receptor ligands.

Detailed research findings on the binding affinity of this compound have been reported. Dissociation constants (Kd) were determined from competition binding assays.

SystemDissociation Constant (Kd)
Canine renal plasma membranes15 nM
LLC-PK1 kidney cells202 nM

These data indicate that this compound exhibits binding affinity for vasopressin receptors, albeit with varying potency depending on the biological system studied. Furthermore, this compound was observed to stimulate adenylate cyclase activity and elevate cellular 3',5'-cyclic AMP (cAMP) content, a signaling pathway mediated by certain vasopressin receptors, in a manner similar to AVP. This pharmacological activity confirms its role as a VP agonist in renal tissue.

The structure of this compound incorporates a biotin (B1667282) moiety, linked to a vasopressin analog. This modification exemplifies the principles of bioconjugation chemistry, which involves the covalent attachment of one molecule (in this case, biotin) to another (the vasopressin analog) to create a conjugate with combined properties. This compound was prepared by coupling biotin to the epsilon amine of the lysine (B10760008) residue in [1-(2-mercapto) propionic acid] 8-(lysine) VP (MLVP). This specific chemical synthesis route highlights the application of bioconjugation techniques to introduce a functional tag (biotin) onto a peptide hormone analog. The biotin tag allows for the use of avidin-based systems, which have high affinity for biotin, enabling applications such as studying receptor-mediated endocytosis using electron microscopy or developing affinity columns for receptor purification.

Interdisciplinary Approaches in this compound Investigations

Research involving this compound necessitates the integration of multiple scientific disciplines to fully understand its properties and interactions.

The study of this compound involves a close integration of chemical synthesis and biological systems analysis. The compound is synthesized through specific chemical reactions, such as the coupling of biotin to the peptide precursor. Following synthesis, the structure is typically confirmed using analytical techniques like HPLC purification and mass spectrometry to ensure the correct compound has been produced. Subsequently, the synthetic compound is subjected to advanced biological systems analysis to evaluate its activity and interactions. This includes in vitro assays such as competition binding assays using cell membranes or cultured cells to determine receptor affinity, as well as functional assays measuring downstream signaling events like adenylate cyclase activity and cAMP production. The combined approach of designing and synthesizing a targeted molecule and then rigorously testing its biological effects in relevant systems is fundamental to understanding compounds like this compound.

Based on the available search results, information specifically detailing the role of computational modeling as a predictive and explanatory tool in this compound studies was not found.

Emerging Research Avenues and Future Directions for B Mlvp

Development of Novel B-Mlvp Analogs with Enhanced Specificity and Tunable Properties

A primary goal in medicinal chemistry and chemical biology is the refinement of a lead compound to improve its therapeutic or investigational utility. For a novel entity like this compound, the synthesis and evaluation of analogs would be a critical next step. This process involves systematically modifying the core structure of this compound to enhance its properties.

Key objectives for analog development would include:

Enhanced Target Specificity: Modifications would aim to increase the binding affinity and selectivity of this compound for its intended biological target while minimizing off-target interactions. This is crucial for reducing potential side effects and increasing therapeutic efficacy.

Tunable Pharmacokinetics: Researchers would seek to create analogs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. This could involve altering lipophilicity, metabolic stability, and other physicochemical properties to control the compound's behavior in a biological system.

Introduction of Functional Moieties: Analogs might be designed to incorporate specific chemical handles for conjugation to other molecules, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. These functionalized analogs are invaluable tools for mechanistic studies.

The development of such analogs would likely be guided by computational modeling and structure-activity relationship (SAR) studies to predict how structural changes will impact the compound's properties.

Integration of this compound into Multi-Modal Analytical and Biological Platforms

Once a foundational understanding of this compound's activity is established, its integration into broader analytical and biological platforms would significantly expand its research applications. This involves using this compound as a probe or modulator in complex experimental systems.

Potential integrations include:

High-Throughput Screening (HTS): this compound could be used as a reference compound in HTS campaigns to identify other molecules with similar or opposing biological activities.

Chemical Proteomics: If this compound has a specific protein target, it could be immobilized on a solid support to affinity-purify its binding partners from cell lysates, aiding in target identification and validation.

Imaging Platforms: Fluorescently labeled this compound analogs could be used in advanced microscopy techniques (e.g., confocal microscopy, super-resolution microscopy) to visualize its subcellular localization and dynamic interactions within living cells.

Multi-Omics Approaches: The effects of this compound on cellular systems could be analyzed at a global level using genomics, transcriptomics, proteomics, and metabolomics to uncover its mechanism of action and downstream biological consequences.

These integrations would provide a systems-level understanding of this compound's function and its impact on cellular networks.

Expansion of this compound Applications in Unexplored Mechanistic Chemical Biology Contexts

The unique properties of this compound, once elucidated, could open doors to its application in novel areas of chemical biology. This involves leveraging the compound to investigate fundamental biological processes in ways that were not previously possible.

Hypothetical applications in new mechanistic contexts include:

Probing Post-Translational Modifications: If this compound interacts with an enzyme involved in post-translational modifications (e.g., kinases, phosphatases, acetyltransferases), it could be used to study the dynamics and regulation of these processes.

Investigating Protein-Protein Interactions: this compound could be developed into a chemical tool to specifically disrupt or stabilize a particular protein-protein interaction, allowing researchers to dissect the functional consequences of that interaction.

Studying Allosteric Regulation: If this compound is found to be an allosteric modulator of its target, it would be a valuable tool for studying the principles of allostery and for developing novel therapeutic strategies that target allosteric sites.

The expansion into these unexplored areas would depend heavily on the specific and unique characteristics of the this compound chemical scaffold.

Addressing Current Challenges in this compound Research and Developing Innovative Solutions

As research on this compound progresses, it will inevitably encounter challenges that require innovative solutions. These challenges are common in the development of any new chemical entity.

Anticipated challenges and potential solutions:

ChallengePotential Innovative Solutions
Synthesis Scalability and Efficiency Development of novel, more efficient synthetic routes; exploration of flow chemistry for continuous production.
Target Deconvolution Application of advanced techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) to identify the direct biological target(s).
Understanding Resistance Mechanisms Use of CRISPR-based genetic screens to identify genes that, when mutated, confer resistance to this compound, providing insights into its mechanism of action.
In Vivo Delivery and Stability Formulation of this compound into nanoparticles or other drug delivery systems to improve its solubility, stability, and targeted delivery in animal models.

Overcoming these hurdles will be essential for the successful translation of this compound from a laboratory curiosity to a valuable research tool or therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.